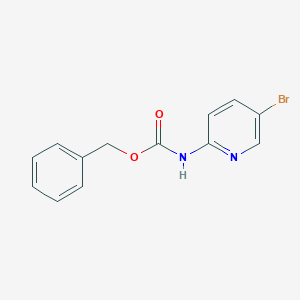

Benzyl (5-bromopyridin-2-yl)carbamate

Vue d'ensemble

Description

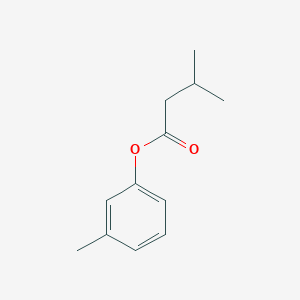

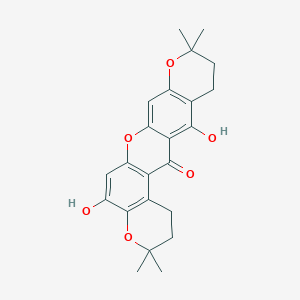

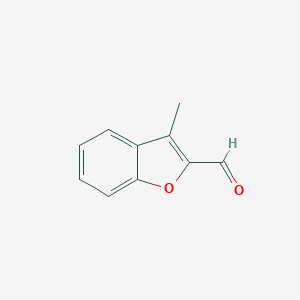

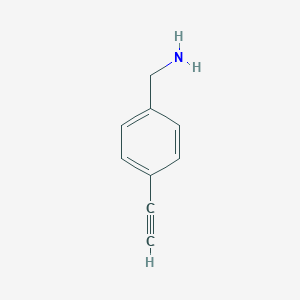

“Benzyl (5-bromopyridin-2-yl)carbamate” is an organic compound with a molecular formula of C13H11BrN2O2 . It belongs to the class of pyridinecarbamates.

Synthesis Analysis

The synthesis of “Benzyl (5-bromopyridin-2-yl)carbamate” involves a two-stage process . In the first stage, 5-bromo-3-pyridinecarboxylic acid is combined with diphenylphosphoranyl azide and triethylamine in toluene at 20℃ for 0.5h . In the second stage, benzyl alcohol is added and the mixture is stirred at room temperature for 1 hour, then refluxed overnight . After cooling to room temperature, the reaction mixture is washed with water, sodium bicarbonate, and brine, dried over magnesium sulfate, and concentrated .Molecular Structure Analysis

The molecular structure of “Benzyl (5-bromopyridin-2-yl)carbamate” can be represented by the canonical SMILES stringC1=CC=C(C=C1)COC(=O)NC2=CC(=CN=C2)Br . This indicates that the molecule contains a benzyl group, a carbamate group, and a 5-bromopyridin-2-yl group . Physical And Chemical Properties Analysis

“Benzyl (5-bromopyridin-2-yl)carbamate” has a molecular weight of 307.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 306.00039 g/mol . The topological polar surface area is 51.2 Ų .Applications De Recherche Scientifique

Overview of Carbamates in Research

Carbamates, such as benzyl (5-bromopyridin-2-yl)carbamate, represent a class of compounds extensively studied for their diverse applications in scientific research. While the specific applications of benzyl (5-bromopyridin-2-yl)carbamate were not directly found, insights can be drawn from the broader context of carbamate research, including their roles in medicinal chemistry, polymer sciences, and material engineering.

Medicinal Chemistry and Drug Design

Carbamates are pivotal in medicinal chemistry for their role in drug design and synthesis. They serve as key intermediates in the development of various therapeutic agents. For example, carbamate derivatives are explored for their anticholinesterase activity, which is crucial in treating diseases like Alzheimer's (Risher, Mink, & Stara, 1987). Additionally, carbamates have been investigated for their potential in creating selective inhibitors that target specific enzymes or receptor sites, showcasing their versatility in drug development processes.

Material Science and Engineering

In material science, carbamates contribute to the development of novel materials with unique properties. Esterification of natural polymers with carbamate groups leads to the creation of new materials that have applications in biomedicine and tissue engineering. For example, hyaluronan carbamate derivatives exhibit varied biological properties, making them suitable for clinical applications ranging from drug delivery systems to scaffold materials for tissue regeneration (Campoccia, Doherty, Radice, Brun, Abatangelo, & Williams, 1998).

Propriétés

IUPAC Name |

benzyl N-(5-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c14-11-6-7-12(15-8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHHPDSPSWOXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442241 | |

| Record name | 5-Bromo-2-(Cbz-amino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (5-bromopyridin-2-yl)carbamate | |

CAS RN |

175393-09-6 | |

| Record name | Carbamic acid, (5-bromo-2-pyridinyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175393-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(Cbz-amino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)